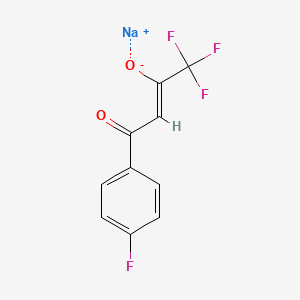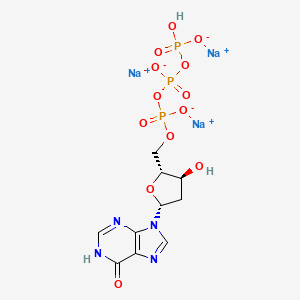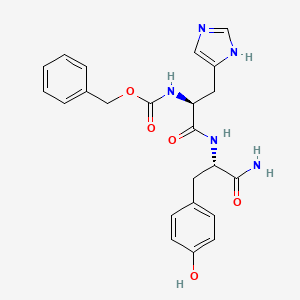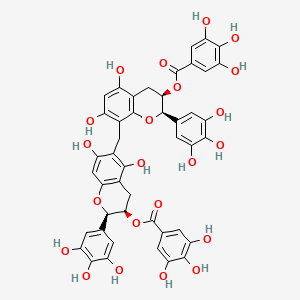
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with (2,6-dichlorophenyl)methyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form phosphine derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while nucleophilic substitution can produce a variety of substituted phosphonium salts.
科学研究应用
Chemistry
In chemistry, (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and phosphine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, phosphonium salts like this compound are studied for their potential as mitochondrial targeting agents. The lipophilic nature of the triphenylphosphonium group allows these compounds to accumulate in the mitochondria, making them useful for studying mitochondrial function and dysfunction.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Phosphonium salts have shown promise as anticancer agents due to their ability to selectively target cancer cell mitochondria. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.
Industry
In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and its accumulation in specific organelles like mitochondria. Once inside the cell, the compound can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Difluorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Dimethylphenyl)methyl-triphenylphosphanium;hydrochloride
Uniqueness
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both research and industrial applications.
属性
分子式 |
C25H21Cl3P+ |
|---|---|
分子量 |
458.8 g/mol |
IUPAC 名称 |
(2,6-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1; |
InChI 键 |
NBWPWZJEEQWREI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)


![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)



![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)



